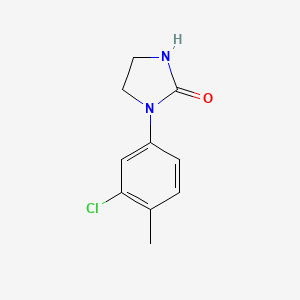
1-(3-Chloro-4-methylphenyl)imidazolidin-2-one
Übersicht
Beschreibung
“1-(3-Chloro-4-methylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O . It is also known by other names such as “1-(3-Chloro-4-methylphenyl)tetrahydro-2H-imidazol-2-one”, “1-(3-Chloro-4-methylphenyl)-2-oxoimidazolidine”, and "2-Chloro-4-(2-oxoimidazolidin-1-yl)toluene" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 210.66 . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Imidazoline and Imidazolidine Derivatives in Medicinal Chemistry
Imidazoline derivatives, including imidazolidin-2-ones, have been identified as compounds with a broad spectrum of biological activities. They are explored not only for their sympatholytic and vasodilatory actions but also for their potential in treating neurodegenerative, inflammatory, autoimmune diseases, cancer, and infectious diseases. The variation in the imidazoline scaffold, including the 2-substituted imidazolines and their imidazolidine tautomers, suggests a caution in interpreting the term "imidazoline scaffold" due to their multiple tautomeric forms. These compounds' development for practical applications as active pharmaceutical ingredients, diagnostic imaging agents, insecticides, and herbicides demonstrates their versatility and importance in medicinal chemistry (Sa̧czewski, Kornicka, & Balewski, 2016).
Hydantoin Derivatives: A Focus on Therapeutic Applications
Hydantoin and its derivatives, including imidazolidine-2,4-dione, are recognized for their significant therapeutic and agrochemical applications due to their diverse biological and pharmacological activities. These compounds are pivotal in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, a method for producing hydantoin, highlights the compound's role in synthesizing important natural products and potential therapeutics, underscoring its importance in medicinal chemistry and drug discovery (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Antimicrobial Applications of Imidazole Derivatives
Imidazole derivatives, including those structurally related to imidazolidin-2-one, have been reviewed for their antimicrobial activities. These compounds are used as raw materials in pharmaceutical industries for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole, demonstrating their effectiveness against microbial resistance. The ongoing synthesis of new imidazole derivatives in the laboratory to inhibit the growth of new strains of organisms further emphasizes their potential in antimicrobial applications. This highlights the importance of imidazole and its derivatives, including imidazolidin-2-one, in developing new antimicrobial agents to combat resistant strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSGHEFILYXKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)
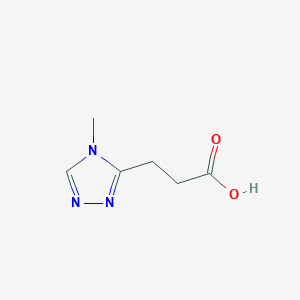
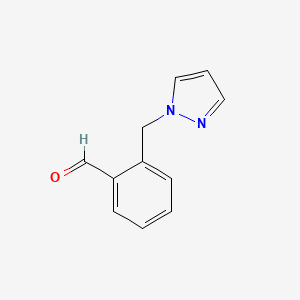


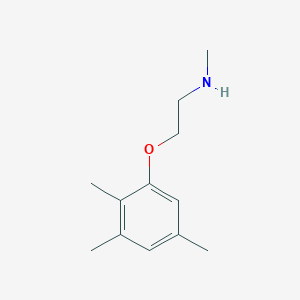
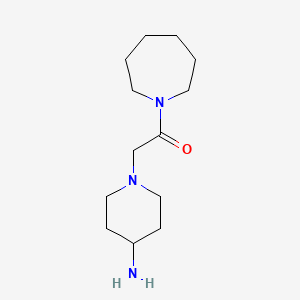
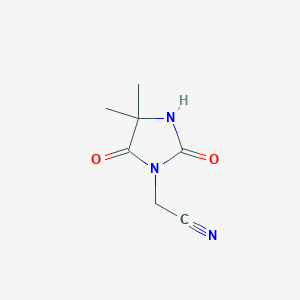
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
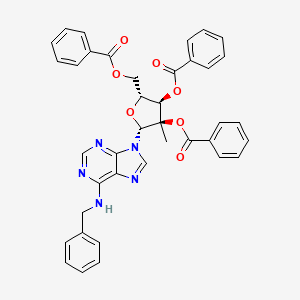
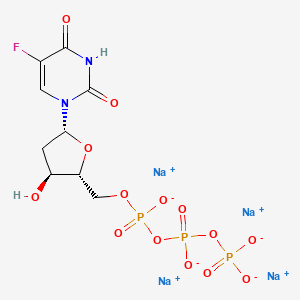
![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)

![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)